molecular formula C12H16N2O4 B2637926 N-(2-methoxy-5-nitrophenyl)pentanamide CAS No. 449167-98-0

N-(2-methoxy-5-nitrophenyl)pentanamide

Cat. No.: B2637926
CAS No.: 449167-98-0
M. Wt: 252.27
InChI Key: FDXIWJNSZXYJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)pentanamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a pentanamide chain attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide typically involves the nitration of 2-methoxyaniline followed by acylation with pentanoyl chloride. The reaction conditions often include the use of a nitrating agent such as nitric acid and a catalyst like sulfuric acid for the nitration step. The acylation step may require a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)pentanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(2-amino-5-methoxyphenyl)pentanamide.

    Substitution: Various substituted phenylpentanamides depending on the nucleophile used.

    Hydrolysis: 2-methoxy-5-nitrobenzoic acid and pentylamine.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-(2-methoxy-5-nitrophenyl)pentanamide can be compared with other similar compounds, such as:

    N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with a shorter acyl chain.

    N-(2-methoxy-5-nitrophenyl)butanamide: Similar structure but with a different acyl chain length.

    N-(2-methoxy-5-nitrophenyl)carbamothioyl]pentanamide: Contains a carbamothioyl group instead of an amide group.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-4-5-12(15)13-10-8-9(14(16)17)6-7-11(10)18-2/h6-8H,3-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXIWJNSZXYJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.